

PD173955: A Technical Guide to a Potent Src Family Kinase Inhibitor

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Compound of Interest

Compound Name: PD173955

Cat. No.: B1684432

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Introduction

PD173955 is a potent, ATP-competitive inhibitor of Src family kinases (SFKs), demonstrating significant activity against Src, Yes, and Abl kinases.^{[1][2]} Its ability to selectively target these non-receptor tyrosine kinases, which are crucial regulators of intracellular signaling pathways governing cell growth, proliferation, migration, and survival, has positioned it as a valuable tool in cancer research.^[3] Dysregulation of Src kinase activity is a common feature in a multitude of human cancers, often correlating with malignant potential and tumor progression.^[3] This technical guide provides an in-depth overview of **PD173955**, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Chemical Properties

Property	Value
IUPAC Name	6-(2,6-dichlorophenyl)-8-methyl-2-[[3-(methylthio)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one
Molecular Formula	C ₂₁ H ₁₆ Cl ₂ N ₄ OS
Molecular Weight	443.35 g/mol
CAS Number	260415-63-2

Mechanism of Action

PD173955 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Src family kinases.^[4] This binding event prevents the kinase from transferring a phosphate group from ATP to its substrate proteins, thereby blocking downstream signaling.^[4] The inhibition of Src and its family members disrupts multiple oncogenic signaling cascades, including the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which are critical for tumor cell proliferation, survival, adhesion, and migration.^{[5][6]}

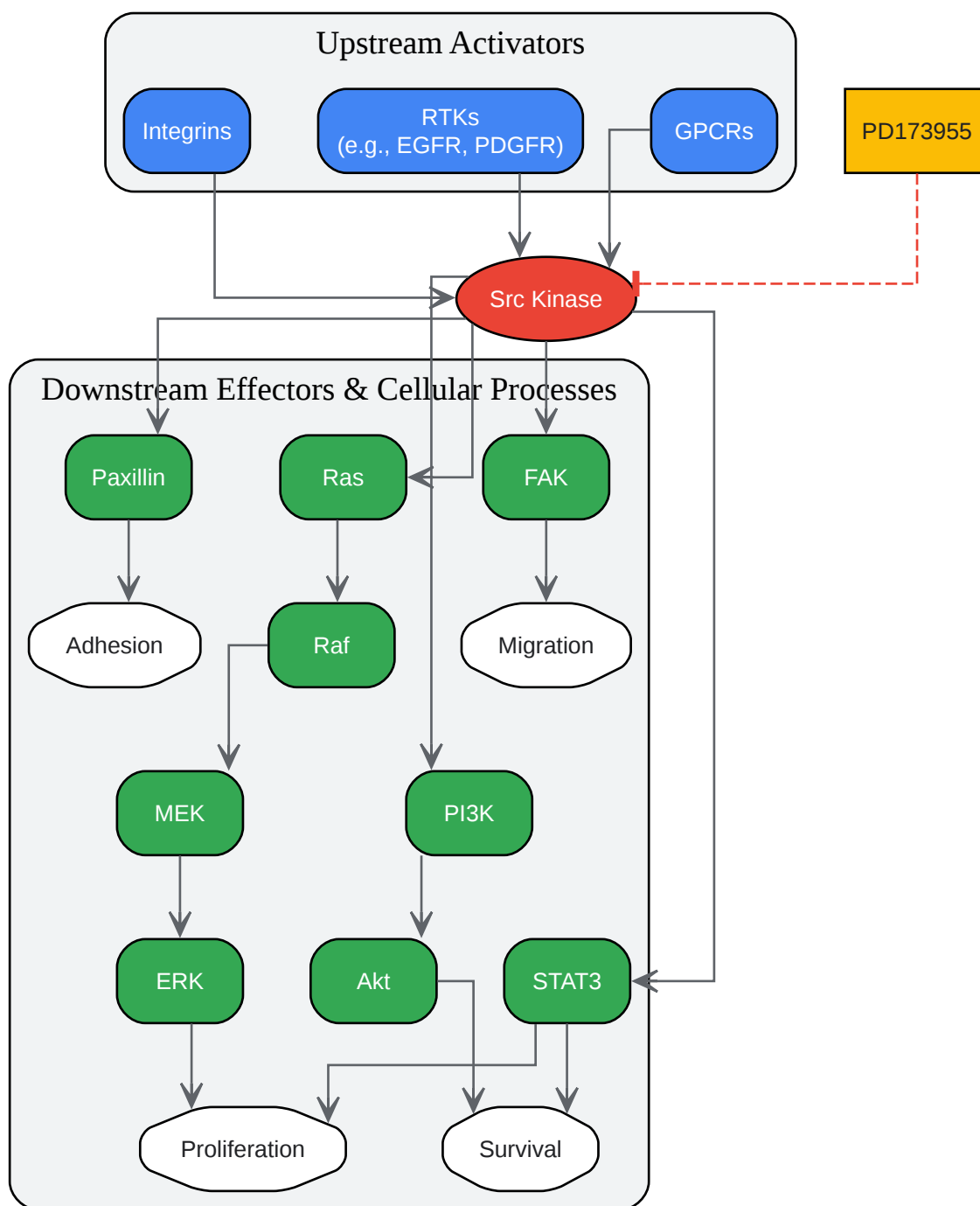
Quantitative Data: Inhibitory Activity of PD173955

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **PD173955** against various kinases and its anti-proliferative effects on different cancer cell lines.

Target Kinase/Cell Line	IC ₅₀ (nM)	Assay Type
Kinases		
Src	22	In vitro kinase assay
Yes	~22	In vitro kinase assay
Abl	~22	In vitro kinase assay
Bcr-Abl	1-2	In vitro kinase assay
c-Kit autophosphorylation	~25	In vitro kinase assay
Cell Lines		
Bcr-Abl-positive cell lines	2-35	Cell growth assay
M07e (c-Kit dependent)	40	Cell proliferation assay
MDA-MB-468 (Breast Cancer)	500	Cell growth assay
MCF-7 (Breast Cancer)	1000	Cell growth assay

Signaling Pathways and Inhibition by PD173955

Src kinases are central nodes in a complex network of signaling pathways that regulate key cellular processes. Upon activation by upstream signals such as receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), or integrins, Src phosphorylates a multitude of downstream substrates.^[1]



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Src Kinase Signaling Pathway and Inhibition by **PD173955**.

Experimental Protocols

In Vitro Src Kinase Assay (Radiometric)

This protocol is designed to quantify the kinase activity of Src and the inhibitory potential of **PD173955** in a cell-free system.

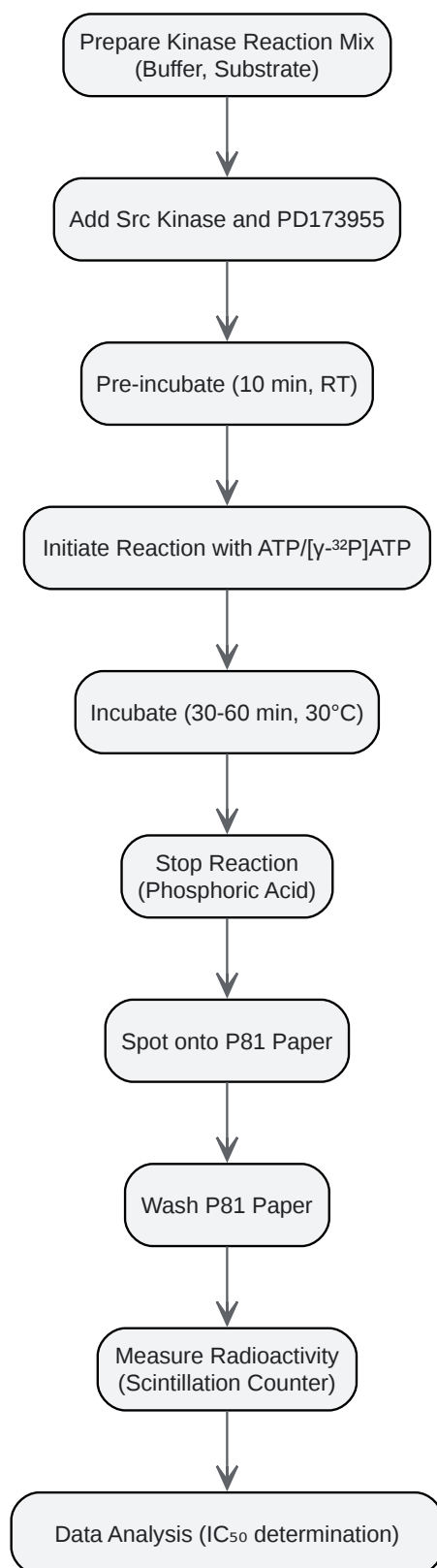
Materials:

- Recombinant Human Src Kinase
- Src Peptide Substrate (e.g., KVEKIGEGTYGVVYK)
- **PD173955**
- 5X Src Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA)
- ATP Solution (10 mM)
- [γ -³²P]ATP
- P81 Phosphocellulose Paper
- 1% Phosphoric Acid
- Scintillation Counter

Procedure:

- Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing 5X Src Kinase Reaction Buffer, sterile water, and the desired concentration of Src peptide substrate.
- Initiate Kinase Reaction:
 - In a microcentrifuge tube, combine the kinase reaction mix, recombinant Src kinase (e.g., 5-10 ng per reaction), and varying concentrations of **PD173955** (or DMSO as a vehicle control).
 - Pre-incubate for 10 minutes at room temperature.

- To start the reaction, add the ATP/[γ - 32 P]ATP mix (final concentration of 50-100 μ M ATP). The final reaction volume is typically 25-50 μ L.
- Incubate for 30-60 minutes at 30°C.
- Stop Reaction and Spot:
 - Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
 - Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash and Quantify:
 - Wash the phosphocellulose paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ - 32 P]ATP.
 - Wash once with acetone and let it air dry.
 - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase activity for each **PD173955** concentration relative to the vehicle control.
 - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.



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Workflow for an In Vitro Src Kinase Assay.

Cell Proliferation Assay (CCK-8)

This assay measures the effect of **PD173955** on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-468)
- Complete cell culture medium
- **PD173955**
- 96-well plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete medium and allow them to attach overnight.
- Compound Treatment:
 - Prepare serial dilutions of **PD173955** in complete medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **PD173955** (or DMSO as a vehicle control).
 - Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- CCK-8 Addition: Add 10 μ L of CCK-8 solution to each well and incubate for another 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Western Blotting for Src Phosphorylation

This protocol is used to assess the inhibitory effect of **PD173955** on Src activation in a cellular context by measuring the phosphorylation of Src at Tyrosine 416 (p-Src Y416).

Materials:

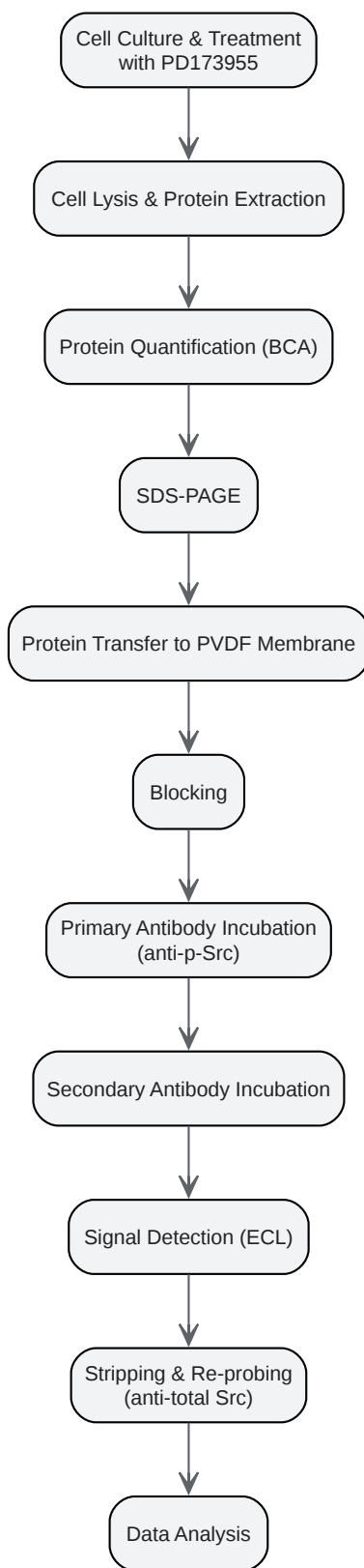
- Cancer cell line of interest
- **PD173955**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-p-Src (Y416) and anti-total Src
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:

- Culture cells to 70-80% confluency.
- Treat cells with various concentrations of **PD173955** for a specified time (e.g., 1-24 hours).
- Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-p-Src (Y416) antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Signal Detection:
 - Apply the ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.

- Data Analysis: Quantify the band intensities. The level of Src inhibition is determined by the ratio of p-Src to total Src signal in the inhibitor-treated samples compared to the vehicle control.



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Experimental Workflow for Western Blotting.

Conclusion

PD173955 is a well-characterized and potent inhibitor of Src family kinases with significant anti-proliferative and anti-mitotic activities. Its ability to target key signaling nodes makes it an invaluable research tool for dissecting the roles of Src kinases in cancer and other diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Careful execution of these experimental procedures will enable the accurate assessment of **PD173955**'s efficacy and further elucidate its therapeutic potential.

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